2-Hydroxycyclopropanecarboxylic acid
Description
Contextualization within Cyclopropane (B1198618) Chemistry Research
The chemistry of cyclopropane and its derivatives is a rich and complex field, primarily due to the unique bonding nature of the three-membered ring. The C-C bonds in cyclopropane are weaker and have more p-character than those in alkanes, leading to properties that are intermediate between those of alkanes and alkenes. This inherent reactivity makes cyclopropanes valuable synthetic intermediates.
Within this context, 2-hydroxycyclopropanecarboxylic acid is of particular interest due to its bifunctional nature, possessing both a hydroxyl and a carboxylic acid group on the strained cyclopropane ring. This combination of functionalities allows for a diverse range of chemical transformations and makes it a versatile building block in organic synthesis. Research into this compound contributes to a deeper understanding of how the electronic properties of the cyclopropane ring influence the reactivity of its substituents and vice-versa. The stereochemistry of this compound, with its potential for cis and trans isomers as well as enantiomers, further adds to its complexity and the stereoselective synthetic challenges it presents to chemists.
Significance in Advanced Organic Synthesis and Mechanistic Biochemical Studies
The unique structural and electronic properties of this compound and its derivatives make them valuable tools in advanced organic synthesis. The strained ring can be strategically opened to afford acyclic structures with specific stereochemical arrangements. Moreover, the hydroxyl and carboxylic acid moieties can be modified to introduce a wide array of other functional groups, making it a versatile precursor to more complex molecules, including natural products and pharmaceuticals. The development of stereoselective methods for the synthesis of this compound is an active area of research, as the absolute and relative configuration of the stereocenters is crucial for its application in asymmetric synthesis. rsc.org
In the realm of biochemistry, cyclopropane-containing molecules are known to be potent inhibitors of various enzymes. nih.gov This inhibitory activity often stems from the ability of the cyclopropane ring to act as a reactive species or a constrained mimetic of a transition state. While specific studies on this compound as an enzyme inhibitor are not extensively documented, its structural analogues, such as 1-hydroxycyclopropanecarboxylic acid phosphate, have been shown to be potent inhibitors of enzymes involved in phosphoenolpyruvate (B93156) metabolism. nih.gov This suggests that this compound could serve as a scaffold for the design of new enzyme inhibitors. For instance, derivatives of cyclopropanecarboxylic acid have been investigated as inhibitors of ethylene (B1197577) biosynthesis in plants, highlighting the potential for these small rings to interact with biological systems. ffhdj.com Mechanistic studies involving such compounds can elucidate the binding modes and catalytic mechanisms of enzymes, providing fundamental insights into biochemical pathways. nih.gov
Interactive Data Table: Properties of Cyclopropane Derivatives
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Features |
| This compound | C4H6O3 | 102.09 | Hydroxyl and carboxyl groups on a cyclopropane ring. |
| Cyclopropanecarboxylic acid | C4H6O2 | 86.09 | Parent cyclopropane carboxylic acid. |
| 1-Hydroxycyclopropanecarboxylic acid | C4H6O3 | 102.09 | Isomer with hydroxyl and carboxyl groups on the same carbon. |
| 1-Aminocyclopropane-1-carboxylic acid | C4H7NO2 | 101.10 | A key intermediate in the biosynthesis of ethylene in plants. ffhdj.com |
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxycyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c5-3-1-2(3)4(6)7/h2-3,5H,1H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFNREFETDKOIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592901 | |
| Record name | 2-Hydroxycyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92574-19-1 | |
| Record name | 2-Hydroxycyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Hydroxycyclopropanecarboxylic Acid and Its Derivatives
Strategies for the Preparation of 2-Hydroxycyclopropanecarboxylic Acid
The construction of the this compound scaffold can be achieved through several strategic approaches, each with its own set of advantages and limitations.
Traditional Synthetic Routes
Historically, the synthesis of cyclopropane (B1198618) derivatives has relied on multi-step procedures often involving harsh reaction conditions. While specific traditional routes for this compound are not extensively documented in readily available literature, classical methods for the synthesis of the parent cyclopropanecarboxylic acid provide a foundational understanding.
A patented method for the synthesis of the constitutional isomer, 1-hydroxycyclopropanecarboxylic acid, starts from 1-aminocyclopropyl formate. google.com This process involves diazotization of the amino group to a hydroxyl group, followed by ester hydrolysis. While this route is for a different isomer, it highlights a traditional approach of installing a hydroxyl group on a pre-formed cyclopropane ring.
Modern Catalytic Approaches
Modern organic synthesis has seen a shift towards more efficient and selective catalytic methods. For the synthesis of cyclopropane derivatives, transition-metal catalyzed cyclopropanation of alkenes with diazo compounds is a prominent strategy. researchgate.netmdpi.com While direct catalytic hydroxylation of a cyclopropanecarboxylic acid precursor at the C2 position is challenging, catalytic methods can be employed to construct the cyclopropane ring with the desired functionality already incorporated or in a masked form.
For instance, the catalytic cyclopropanation of an α,β-unsaturated ester with a diazoacetate derivative bearing a protected hydroxyl group could be a viable strategy. Subsequent deprotection would then yield the desired this compound derivative. Various transition metals, including rhodium, copper, and palladium, have been utilized to catalyze such transformations, often with high efficiency and stereoselectivity. researchgate.net
Furthermore, electrocatalytic methods are emerging as powerful tools in organic synthesis. An electrocatalytic domino transformation has been developed for the stereoselective synthesis of cyclopropanecarboxylic acid derivatives from aldehydes and C-H acids. rsc.org Such approaches, which can be carried out under mild conditions, offer a potential avenue for the construction of functionalized cyclopropanes like this compound. The synthesis of α-hydroxy carboxylic acids, in general, has also been advanced through the reductive carboxylation of aldehydes with CO2, a process that can be catalyzed by various metal complexes. chemrevlett.com
Green Chemistry Principles in Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govmdpi.com In the context of synthesizing this compound, these principles can be applied in several ways.
Key Green Chemistry Principles and Their Application:
| Principle | Application in Synthesis |
| Waste Prevention | Designing synthetic routes with high atom economy to minimize byproduct formation. |
| Safer Solvents and Auxiliaries | Utilizing environmentally benign solvents like water or supercritical CO2, or performing reactions under solvent-free conditions. nih.govmdpi.com |
| Use of Renewable Feedstocks | Exploring starting materials derived from biomass. |
| Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents to improve efficiency and reduce waste. nih.gov Biocatalysis, using enzymes, offers high selectivity under mild conditions. mdpi.com |
| Energy Efficiency | Utilizing methods like microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption. nih.govmdpi.com |
While specific studies detailing the application of all these principles to the synthesis of this compound are not abundant, the broader field of organic synthesis is increasingly adopting these practices. For example, the use of biocatalysts, such as engineered myoglobins, for asymmetric cyclopropanation represents a significant step towards greener synthetic methods. rochester.edu
Enantioselective Synthesis of Chiral this compound Stereoisomers
The presence of two stereocenters in this compound means it can exist as four different stereoisomers. The selective synthesis of a single enantiomer is often crucial for applications in pharmaceuticals and materials science.
Development of Chiral Catalysts for Asymmetric Cyclopropanation
A cornerstone of enantioselective synthesis is the development and application of chiral catalysts. In the context of cyclopropanation, a variety of chiral catalysts have been designed to control the stereochemical outcome of the reaction. These catalysts create a chiral environment around the reacting species, favoring the formation of one enantiomer over the other.
For transition-metal catalyzed cyclopropanations, chiral ligands are coordinated to the metal center. Seminal work in this area has utilized chiral Schiff bases, bis(oxazoline) (BOX) ligands, and dirhodium tetracarboxylates derived from chiral carboxylic acids. nih.gov These catalysts have been successfully employed in the asymmetric cyclopropanation of various olefins with diazo reagents, often achieving high levels of enantioselectivity. researchgate.netmdpi.com
More recently, biocatalysis has emerged as a powerful tool for asymmetric synthesis. Engineered enzymes, such as myoglobin and cytochrome P450 variants, have been developed to catalyze the cyclopropanation of styrenes with diazoacetates, affording chiral cyclopropane-containing products with excellent diastereo- and enantioselectivity. rochester.edurochester.edu These biocatalytic systems offer the advantage of operating under mild, environmentally friendly conditions.
Control of Diastereoselectivity and Enantioselectivity
Achieving control over both diastereoselectivity (the relative stereochemistry between the hydroxyl and carboxyl groups) and enantioselectivity (the absolute stereochemistry of the molecule) is a significant challenge in the synthesis of this compound stereoisomers.
The choice of catalyst, substrate, and reaction conditions all play a crucial role in determining the stereochemical outcome. For instance, in dirhodium-catalyzed cyclopropanations, the structure of the chiral ligand can be fine-tuned to influence both the diastereomeric ratio and the enantiomeric excess of the product. nih.gov Computational studies can aid in understanding the catalyst-substrate interactions that govern stereoselectivity, allowing for a more rational design of catalysts. nih.gov
Radical cascade reactions have also been explored for the construction of bicyclic structures, where controlling both enantioselectivity and diastereoselectivity is a key challenge. nih.gov The development of metalloradical catalysis offers a promising approach to address this challenge by using chiral metal complexes to control the stereochemical course of radical cyclizations. nih.gov
Factors Influencing Stereoselectivity in Cyclopropanation:
| Factor | Influence on Stereoselectivity |
| Chiral Catalyst | The structure of the chiral ligand or the active site of an enzyme creates a chiral environment that directs the approach of the reactants. researchgate.netrochester.edu |
| Substrate Structure | Steric and electronic properties of the alkene and the carbene precursor can influence the facial selectivity of the cyclopropanation. |
| Reaction Conditions | Solvent, temperature, and concentration can affect the conformational equilibria of the catalyst and substrates, thereby influencing the stereochemical outcome. |
Resolution and Isolation of Specific Stereoisomers
The presence of two chiral centers in this compound means it can exist as four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The separation of these isomers is critical for studying their individual properties. Classical resolution and enzymatic methods are primary strategies for isolating specific stereoisomers.
Classical resolution often involves the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine. These diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual enantiomers of the carboxylic acid can be recovered by treatment with an acid.
Enzymatic resolution offers a highly selective alternative for separating enantiomers. This method typically involves the use of lipases or esterases to selectively catalyze the hydrolysis of a racemic ester derivative of this compound. One enantiomer is preferentially hydrolyzed to the carboxylic acid, while the other remains as the ester. These two compounds can then be separated. For instance, lipases have been successfully employed in the kinetic resolution of various carboxylic acid esters, achieving high enantiomeric excess for both the hydrolyzed acid and the unreacted ester nih.govrsc.orgmdpi.comscielo.br. While not specifically detailed for this compound in the provided search results, this is a standard and powerful technique for the resolution of chiral carboxylic acids.
Another approach to obtaining specific stereoisomers is through diastereoselective synthesis. For example, the cyclopropanation of chiral allylic alcohols can proceed with high diastereoselectivity, directed by the existing stereocenter. Subsequent oxidation of the resulting cyclopropylmethanol can then yield a specific stereoisomer of this compound. Methodologies for the diastereoselective cyclopropanation of allylic alcohols are well-established, utilizing reagents such as those in Simmons-Smith reactions or transition metal-catalyzed reactions nih.govorganic-chemistry.orgnih.govrsc.org.
The table below summarizes common methods for the resolution and isolation of stereoisomers applicable to this compound.
| Method | Principle | Key Reagents/Enzymes | Outcome |
| Classical Resolution | Formation and separation of diastereomeric salts. | Chiral amines (e.g., brucine, strychnine, phenylethylamine) | Separation of enantiomers. |
| Enzymatic Kinetic Resolution | Enantioselective hydrolysis of a racemic ester. | Lipases (e.g., from Candida rugosa, Pseudomonas cepacia), Esterases | One enantiomer as the acid, the other as the unreacted ester. |
| Diastereoselective Synthesis | Stereocontrolled formation of the cyclopropane ring. | Chiral allylic alcohols, cyclopropanating agents (e.g., CH₂I₂, diazo compounds with chiral catalysts) | Formation of a specific diastereomer. |
Synthesis of Functionalized this compound Derivatives
The synthesis of derivatives of this compound with diverse substituents is essential for exploring their structure-activity relationships and for developing mechanistic probes.
Introducing a variety of substituents onto the cyclopropane ring can be achieved through several synthetic strategies. One common approach involves the use of appropriately substituted starting materials in a cyclopropanation reaction. For example, substituted allylic alcohols can be used as precursors to introduce substituents at the 2-position of the resulting this compound.
Functional group interconversion on a pre-formed cyclopropane ring is another powerful technique. The hydroxyl and carboxyl groups of this compound itself can be modified to introduce a wide array of functionalities. For instance, the carboxylic acid can be converted to esters, amides, or acid chlorides, which can then undergo further reactions. The hydroxyl group can be acylated, alkylated, or oxidized to a ketone, providing a handle for further derivatization.
Cyclopropane-containing molecules are often used as mechanistic probes for enzymes due to their unique conformational rigidity and electronic properties. Derivatives of this compound can be synthesized to study enzyme mechanisms, often by incorporating reporter groups or by designing them as enzyme inhibitors. For example, cyclopropanecarboxylic acid derivatives have been investigated as inhibitors of ethylene (B1197577) biosynthesis in plants ffhdj.com. While specific examples for this compound are not prevalent in the search results, the general principles of designing mechanism-based inhibitors can be applied. This could involve synthesizing analogs that mimic the transition state of an enzymatic reaction or that can form a covalent bond with the enzyme's active site.
The synthesis of aromatic and aminomethyl-substituted derivatives of cyclopropanecarboxylic acids has been reported, often in the context of developing new therapeutic agents.
Aromatic-Substituted Derivatives: The synthesis of 1-aryl-2-(hydroxymethyl)cyclopropanecarboxylic acid has been described as a precursor for other functionalized cyclopropanes nih.gov. A general method for the synthesis of 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes involves the Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones semanticscholar.orgnih.gov. These methods provide routes to cyclopropanes bearing aromatic substituents, which could be adapted to synthesize 2-hydroxy-aryl-cyclopropanecarboxylic acids. Rhodium-catalyzed cyclopropanation of vinylsulfonamides with α-aryldiazoesters is another route to α-aryl-β-aminocyclopropane carboxylic acid derivatives nih.gov.
Aminomethyl-Substituted Derivatives: A series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives have been synthesized and evaluated as potential antidepressants nih.gov. The synthesis of these compounds was achieved from precursors like (E)-1-phenyl-2-(hydroxymethyl)cyclopropanecarboxylic acid, highlighting a pathway from a hydroxy-functionalized cyclopropane to an aminomethyl-substituted one nih.gov. This suggests that this compound could serve as a starting material for the synthesis of its aminomethyl-substituted analogs.
The following table outlines synthetic strategies for introducing aromatic and aminomethyl substituents.
| Substituent | Synthetic Strategy | Starting Materials | Key Reactions |
| Aromatic | Cyclopropanation of aryl-substituted alkenes | 2-Hydroxychalcones, Aryldiazoesters | Corey-Chaykovsky reaction, Rhodium-catalyzed cyclopropanation |
| Aminomethyl | Functional group transformation of a hydroxymethyl group | 2-(Hydroxymethyl)cyclopropanecarboxylic acid derivatives | Conversion of hydroxyl to a leaving group, followed by nucleophilic substitution with an amine or azide. |
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy for Molecular Structure and Interactions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the non-covalent interactions that dictate the compound's structure and behavior, such as hydrogen bonding and dimerization.
Infrared spectroscopy is instrumental in identifying the key functional groups within 2-Hydroxycyclopropanecarboxylic acid: the carboxylic acid and the hydroxyl group. The carboxylic acid group presents two highly characteristic absorption bands. The hydroxyl (O-H) stretch of the carboxyl group gives rise to a very broad and strong absorption band typically observed in the 2500–3300 cm⁻¹ region. libretexts.org This broadening is a hallmark of the hydrogen-bonded dimers that carboxylic acids predominantly form in condensed phases. libretexts.org
The second key feature is the carbonyl (C=O) stretching vibration, which for a saturated, dimerized carboxylic acid, appears as a strong, sharp band around 1710 cm⁻¹. libretexts.org The presence of the secondary alcohol's hydroxyl group also contributes to the O-H stretching region, typically appearing as a band between 3200-3600 cm⁻¹. In this molecule, this absorption is often enveloped within the much broader carboxylic acid O-H band. Other significant peaks include the C-O stretching vibrations for the carboxylic acid and alcohol, typically found in the 1210-1320 cm⁻¹ and 1000-1200 cm⁻¹ regions, respectively.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Appearance |
|---|---|---|---|---|
| Carboxylic Acid O-H | Stretching | 2500–3300 | Strong | Very Broad |
| Alcohol O-H | Stretching | 3200–3600 | Medium | Broad (often merged) |
| Cyclopropyl C-H | Stretching | ~3100 | Medium-Weak | Sharp |
| Carboxylic Acid C=O | Stretching | ~1710 (Dimer) | Strong | Sharp |
| Carboxylic Acid C-O | Stretching | 1210–1320 | Medium | Sharp |
| Alcohol C-O | Stretching | 1000–1200 | Medium | Sharp |
The presence of both a hydrogen bond donor (O-H) and acceptor (C=O) on the same molecule allows for the possibility of intramolecular hydrogen bonding, particularly in the cis-isomer. This interaction would cause a noticeable shift in the vibrational frequencies of the involved groups. Specifically, the formation of an intramolecular hydrogen bond would typically cause the alcohol O-H stretching frequency to shift to a lower wavenumber (red-shift) and become sharper compared to a non-bonded alcohol O-H. Simultaneously, the C=O stretching frequency may also shift, though often to a lesser extent.
More commonly, carboxylic acids form intermolecular hydrogen-bonded dimers. libretexts.org This dimerization is the primary reason for the significant broadening of the O-H stretch and the lowering of the C=O stretch frequency (from ~1760 cm⁻¹ for a monomer to ~1710 cm⁻¹ for a dimer) observed in the IR spectrum. libretexts.org By comparing spectra taken in dilute, non-polar solvents (favoring monomers) with those from concentrated solutions or the solid state (favoring dimers), the extent of dimerization can be assessed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the complete covalent structure of this compound, providing information on the chemical environment, connectivity, and stereochemistry of every atom in the molecule.
¹H NMR: The proton NMR spectrum provides the initial assignment of the different types of protons. The carboxylic acid proton is highly deshielded and appears as a broad singlet far downfield, typically in the 10–13 ppm range. libretexts.org The protons on the cyclopropane (B1198618) ring are found in the upfield region, characteristic of strained rings, generally between 0.5 and 2.0 ppm. The proton attached to the same carbon as the hydroxyl group (H-2) would be shifted downfield relative to the other ring protons due to the electronegativity of the oxygen atom, likely appearing in the 3.5-4.5 ppm range. The alcohol proton (OH) signal can appear over a wide range and is often broad.
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 175–185 ppm. libretexts.org The carbon atom bearing the hydroxyl group (C-2) would be found in the 50-70 ppm range. The other two carbons of the cyclopropane ring (C-1 and C-3) would be significantly more shielded, with chemical shifts typically below 30 ppm, reflecting the unique electronic properties of the three-membered ring. chemicalbook.com
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| -COOH | 10.0–13.0 | 175–185 |
| C1-H | 1.5–2.0 | 20–30 |
| C2-H | 3.5–4.5 | 50–70 |
| C3-H₂ | 0.8–1.5 | 10–20 |
| C2-OH | Variable (e.g., 2-5) | - |
Note: Values are estimates based on typical chemical shifts for the functional groups and data from analogous compounds like cyclopropanecarboxylic acid. libretexts.orglibretexts.orgchemicalbook.comchemicalbook.comorgchemboulder.com
While 1D NMR provides primary assignments, 2D NMR experiments are essential to unambiguously connect the atoms within the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu In this compound, COSY would show cross-peaks connecting H-1, H-2, and the two H-3 protons, confirming their adjacency on the cyclopropane ring. A correlation between the C2-H and the C2-OH proton might also be observed, depending on the solvent and exchange rate.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon atom it is attached to (one-bond ¹H-¹³C correlation). columbia.edu It allows for the definitive assignment of each carbon signal based on the already assigned proton signals. For instance, the proton at ~4.0 ppm would show a cross-peak to the carbon at ~60 ppm, confirming this is the C2-H group.
Together, these spectroscopic methods provide a detailed and unambiguous elucidation of the molecular structure of this compound, from the identification of its basic functional groups to the precise mapping of its atomic connectivity.
Studies on Solvent Effects and Dynamic Processes via NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a important tool for studying the structural and dynamic properties of this compound in solution. The chemical shifts of labile protons, specifically those of the carboxylic acid and hydroxyl groups, are highly sensitive to the solvent environment. In aprotic, non-polar solvents like chloroform-d (B32938) (CDCl₃), the carboxylic acid proton signal is expected to appear far downfield, typically in the 10-13 ppm range, often as a broad singlet due to hydrogen bonding to form dimers. orgchemboulder.comlibretexts.org The presence of different deuterated solvents can cause significant variations in the observed chemical shifts, a phenomenon that can be used to deconvolve overlapping signals. nanalysis.com
The choice of solvent significantly influences intramolecular and intermolecular hydrogen bonding, which in turn affects the chemical shifts. nih.gov For instance, in a hydrogen-bond accepting solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), the signals for the -OH and -COOH protons would be distinct from those in CDCl₃ due to the formation of solute-solvent hydrogen bonds, which compete with dimer formation. nanalysis.com In deuterium (B1214612) oxide (D₂O), the acidic protons of the hydroxyl and carboxyl groups would exchange with deuterium, leading to the disappearance of their signals in the ¹H NMR spectrum, a characteristic feature used to identify exchangeable protons. libretexts.org
Dynamic NMR studies, particularly at variable temperatures, can provide insight into the conformational dynamics of the molecule. Related compounds, such as cyclopropanecarbaldehyde, have been shown to exist as a mixture of conformations that can be resolved at low temperatures by NMR, allowing for the determination of the energy barriers between them. acs.org A similar approach could be applied to this compound to study the rotational barriers around the C1-C2 and C2-COOH bonds and to determine the relative populations of different conformers in solution.
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound in Different Solvents
| Proton | Expected δ (ppm) in CDCl₃ | Expected δ (ppm) in DMSO-d₆ | Notes |
| -COOH | 10.0 - 13.0 (broad) | 11.0 - 13.0 (broad) | Position and broadening are highly dependent on concentration and temperature. Disappears in D₂O. orgchemboulder.comlibretexts.org |
| -OH | 2.0 - 5.0 (broad) | 4.0 - 6.0 (broad) | Position is highly variable and depends on hydrogen bonding. Disappears in D₂O. |
| H-C-O | ~3.5 - 4.5 | ~3.4 - 4.4 | Deshielded by the adjacent hydroxyl group. |
| H-C-COOH | ~1.5 - 2.5 | ~1.4 - 2.4 | Deshielded by the adjacent carboxyl group. |
| -CH₂- (ring) | ~0.8 - 1.5 | ~0.7 - 1.4 | Characteristic upfield shift for cyclopropane ring protons. |
Mass Spectrometry (MS) and Hyphenated Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, with its polar hydroxyl and carboxylic acid functional groups, has low volatility and is prone to thermal degradation, making it unsuitable for direct GC-MS analysis. researchgate.net To overcome this, chemical derivatization is an essential step to increase volatility and thermal stability. jfda-online.com
A two-step derivatization is typically required for hydroxy acids. nih.gov
Esterification: The carboxylic acid group is converted into a less polar, more volatile ester, commonly a methyl ester. This can be achieved using reagents like diazomethane, or by heating with methanol (B129727) in the presence of an acid catalyst. gcms.cz
Silylation: The hydroxyl group is converted into a silyl (B83357) ether. Silylation replaces the active hydrogen with a silyl group (e.g., trimethylsilyl, TMS), which reduces polarity and prevents hydrogen bonding. gcms.cz Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). marinelipids.calipidmaps.org
The resulting derivative, for instance, methyl 2-(trimethylsilyloxy)cyclopropanecarboxylate, is sufficiently volatile and stable for GC analysis. The derivatized sample is injected into the GC, where it is separated from other components in the mixture before entering the mass spectrometer. Electron ionization (EI) can then be used, and the resulting mass spectrum will show a molecular ion peak corresponding to the derivatized molecule, along with a characteristic fragmentation pattern that can be used for structural confirmation. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile and Complex Mixtures
Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing non-volatile and polar compounds like this compound in complex mixtures, as it generally does not require derivatization. nih.gov Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed for the separation of carboxylic acids. nih.gov
The technique is particularly well-suited for biological or environmental samples. An electrospray ionization (ESI) source is typically used to generate gas-phase ions from the liquid eluent. nih.gov For carboxylic acids, ESI is most effective in the negative ion mode, where it produces a deprotonated molecule [M-H]⁻. mdpi.comnih.gov This ion is then detected by the mass analyzer.
LC-tandem mass spectrometry (LC-MS/MS) can be used for highly selective and sensitive quantification. researchgate.net In this setup, the [M-H]⁻ precursor ion of this compound is selected and subjected to collision-induced dissociation (CID). The resulting product ions are specific to the molecule's structure and can be monitored for unambiguous identification and quantification, even at trace levels in complex matrices. researchgate.net Chiral stationary phases can also be used in the LC system to separate the different enantiomers of this compound before they enter the mass spectrometer, allowing for enantioselective analysis. researchgate.net
High-Resolution Mass Spectrometry for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound by providing a highly accurate measurement of its mass. measurlabs.com Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can determine the mass of an ion with an accuracy of 5 ppm or better. utoledo.edualgimed.com This precision allows for the determination of the elemental composition of the molecule.
The molecular formula of this compound is C₄H₆O₃. Using the masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915), the theoretical monoisotopic exact mass can be calculated. algimed.com
Table 2: Calculation of Theoretical Exact Mass for C₄H₆O₃
| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |
| Carbon (¹²C) | 4 | 12.000000 | 48.000000 |
| Hydrogen (¹H) | 6 | 1.007825 | 6.046950 |
| Oxygen (¹⁶O) | 3 | 15.994915 | 47.984745 |
| Total Exact Mass | 102.021195 |
An HRMS measurement of the [M-H]⁻ ion would yield an experimental mass-to-charge ratio (m/z) of approximately 101.0135. This precise value allows for the confident assignment of the elemental formula C₄H₅O₃⁻, distinguishing it from other potential ions with the same nominal mass, thereby confirming the compound's identity. nih.gov
Chiroptical Spectroscopic Methods
Vibrational Circular Dichroism (VCD) for Absolute Configuration Assignment
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for the unambiguous determination of the absolute configuration of chiral molecules in solution. wikipedia.org It measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. nih.gov For a chiral molecule like this compound, which has two stereocenters, VCD provides a definitive method for assigning its absolute stereochemistry (e.g., (1R, 2R), (1S, 2S), (1R, 2S), or (1S, 2R)).
The VCD method involves a comparison between the experimentally measured spectrum and a theoretically predicted spectrum. americanlaboratory.com The process is as follows:
Experimental Measurement: A VCD spectrum of a pure enantiomer of this compound is recorded in a suitable solvent, such as CDCl₃ or DMSO-d₆. Deuterated solvents are used to avoid interference from solvent IR absorption bands. schrodinger.com
Computational Modeling: The three-dimensional structures of the possible conformers of one enantiomer (e.g., the (1R, 2S) form) are calculated using methods like Density Functional Theory (DFT). The IR and VCD spectra for each stable conformer are then computationally predicted. stackexchange.com
Spectral Averaging: The calculated spectra of the individual conformers are averaged based on their predicted Boltzmann population distribution to generate a final theoretical spectrum for that enantiomer.
Comparison and Assignment: The theoretical VCD spectrum is compared to the experimental one. If the signs and relative intensities of the major VCD bands in the experimental spectrum match the calculated spectrum, the absolute configuration of the sample is that of the enantiomer used for the calculation. americanlaboratory.com If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite absolute configuration.
The VCD spectra can be sensitive to solvent effects, particularly for molecules with hydrogen-bonding groups like carboxylic acids and alcohols. schrodinger.comuit.no Therefore, accurately modeling solute-solvent interactions is often necessary to achieve a good match between theoretical and experimental results, leading to a confident assignment of the absolute configuration. nih.gov
Computational Chemistry and Theoretical Modeling of 2 Hydroxycyclopropanecarboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular structures, energies, and properties with high accuracy.
Ab Initio and Density Functional Theory (DFT) for Electronic Structure Elucidation
Ab initio and Density Functional Theory (DFT) are two cornerstone methods in computational chemistry for elucidating the electronic structure of molecules. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. In contrast, DFT has gained widespread popularity due to its balance of computational efficiency and accuracy, making it suitable for a wide range of molecular systems. scirp.org The B3LYP functional is a commonly used DFT method known for its accuracy in predicting molecular structures and thermochemical properties. scirp.org
For 2-hydroxycyclopropanecarboxylic acid, these calculations would begin with geometry optimization to find the lowest-energy three-dimensional arrangement of its atoms. Such calculations would provide key data on bond lengths, bond angles, and dihedral angles. DFT methods, such as those employing the M06-2X functional, are frequently used for modeling reaction mechanisms and energy profiles. semanticscholar.orgresearchgate.net These theoretical calculations are essential for understanding the molecule's stability and intrinsic electronic characteristics.
Molecular Electrostatic Potential Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule based on its electronic distribution. nih.govsemanticscholar.org It is calculated to visualize the charge distribution and is mapped onto the molecule's electron density surface, typically using a color scale where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net
For this compound, an MEP analysis would be expected to show significant negative potential (red regions) around the oxygen atoms of both the carboxylic acid and the hydroxyl groups. These areas represent the most likely sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atom of the carboxylic acid and the hydroxyl group would exhibit positive potential (blue regions), highlighting them as the primary sites for nucleophilic attack or deprotonation. nih.govrsc.org MEP analysis is a powerful indicator for predicting non-covalent interactions and the initial steps of chemical reactions. nih.gov
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org
The energy of the HOMO is associated with a molecule's ionization potential and its nucleophilicity, while the LUMO's energy relates to its electron affinity and electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wpmucdn.com A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wpmucdn.com
In the case of this compound, the HOMO is expected to be localized primarily on the oxygen atoms with their lone pairs of electrons. The LUMO would likely be centered on the π* anti-bonding orbital of the carbonyl group in the carboxylic acid. The interaction between these frontier orbitals governs the molecule's behavior in various chemical reactions, including cycloadditions and acid-base reactions. wikipedia.orglibretexts.orgmsu.edu
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure of a molecule is not static, and the various spatial arrangements it can adopt through the rotation of single bonds are known as conformations. Conformational analysis is the study of the energies and relative stabilities of these different conformers.
Identification and Characterization of Stable Conformers
Computational studies on the closely related molecule, cyclopropanecarboxylic acid, have provided significant insight into the likely stable conformers of this compound. Research utilizing both DFT and ab initio methods has shown that cyclopropanecarboxylic acid exists predominantly in two planar conformers: a cis form, where the carbonyl group eclipses the cyclopropane (B1198618) ring, and a trans form. researchgate.net
Calculations predict that the cis conformer is the most stable form in the gaseous phase. researchgate.net The addition of a hydroxyl group at the 2-position of the cyclopropane ring would introduce further conformational possibilities due to the rotation around the C-O bond of the hydroxyl group and the potential for intramolecular hydrogen bonding between the hydroxyl group and the carboxylic acid. This interaction could further stabilize specific conformers.
Based on studies of cyclopropanecarboxylic acid, the following data table summarizes the relative stability of its primary conformers. researchgate.net
| Conformer | Orientation of Carbonyl Group | Relative Stability | Predicted Population (Gas Phase, 298.15 K) |
| cis | Eclipses the cyclopropane ring | Most stable | ~85% |
| trans | Oriented away from the ring | Less stable | ~15% |
Energetic Landscape of Conformational Transitions
The potential energy surface (PES) maps the energy of a molecule as a function of its geometry, providing a landscape of stable conformers (valleys) and the transition states that connect them (saddle points). youtube.com The energy difference between a stable conformer and a transition state represents the activation energy barrier for the conformational change. youtube.com
For cyclopropanecarboxylic acid, the energy difference between the more stable cis and the higher-energy trans conformers was calculated to be 114 cm⁻¹ (approximately 1.36 kJ/mol) using ab initio methods with a 6–31G* basis set. researchgate.net The rotational barrier between these two conformers was estimated to be around 4-6 kcal/mol. researchgate.net A separate, much higher energy barrier of 12-13 kcal/mol was calculated for the rotation of the hydroxyl group of the carboxylic acid (OCOH torsion). researchgate.net
For this compound, the PES would be more complex due to the additional rotational freedom of its own hydroxyl group. The landscape would feature additional minima and transition states, with the energy barriers influenced by steric hindrance and potential intramolecular hydrogen bonding, which can significantly lower the energy of certain conformations. mdpi.com
Influence of Intramolecular Forces and Solvent Effects on Conformation
Computational studies on similar alpha-hydroxy carboxylic acids have revealed that the supramolecular organization in the solid state is complex, often differing from simple carboxylic acids. bohrium.com In these systems, hydrogen bonds involving both the carboxyl and hydroxyl groups are predominant. bohrium.com The interplay between these groups can lead to the formation of specific hydrogen-bonding patterns known as synthons. While traditional carboxylic acid dimers are possible, the presence of the hydroxyl group introduces competition and can lead to a variety of linear and cyclic supramolecular motifs. bohrium.comresearchgate.net The chiral nature of this compound can also play a crucial role in the selection of cyclic synthons in the crystalline state. bohrium.com
The strength and prevalence of intramolecular hydrogen bonding are highly dependent on the distance and orientation between the hydroxyl and carboxyl groups. Studies on various hydroxy carboxylic acids suggest that the formation of an intramolecular hydrogen bond is favorable only within a certain range of oxygen-oxygen distances. google.com
Solvent effects are also critical in determining the conformational preferences of this compound. In polar, protic solvents like water, intermolecular hydrogen bonds between the solute and solvent molecules can disrupt the intramolecular hydrogen bonds. This leads to a more extended conformation of the molecule. Conversely, in nonpolar solvents, intramolecular hydrogen bonding is more likely to be favored, leading to a more compact, cyclic-like conformation. Theoretical models can quantify these effects by explicitly including solvent molecules in the calculation or by using continuum solvent models.
Computational Studies on Reaction Mechanisms
Transition State Localization and Reaction Pathway Mapping
Computational methods are instrumental in elucidating the mechanisms of reactions involving this compound, particularly those that involve the opening of the strained cyclopropane ring. By mapping the potential energy surface, researchers can identify the minimum energy pathways from reactants to products, and importantly, locate the transition state structures.
The ring-opening of cyclopropane derivatives can proceed through various mechanisms, including radical or ionic pathways. Theoretical calculations, such as Density Functional Theory (DFT), can be used to determine the activation energies associated with these different pathways, thereby predicting the most likely mechanism under specific conditions. For instance, in reactions involving radical intermediates, the initial addition of a radical to the cyclopropane ring can lead to a ring-opened radical intermediate. Computational studies can model the energetics of this process and the subsequent steps.
In the context of acid- or base-catalyzed ring-opening reactions, computational models can pinpoint the transition state structures for the protonation or deprotonation steps and the subsequent cleavage of the C-C bond in the cyclopropane ring. The substitution pattern on the ring, including the hydroxyl and carboxyl groups, will significantly influence the stability of any charged intermediates or transition states, thereby affecting the regioselectivity and stereospecificity of the ring-opening.
Catalytic Mechanism Investigations via QM/MM Approaches
For enzymatic reactions involving this compound, Quantum Mechanics/Molecular Mechanics (QM/MM) approaches are particularly powerful. These hybrid methods allow for the study of reactions within the complex environment of an enzyme's active site. The reactive part of the system, including the substrate and key enzymatic residues, is treated with a high level of theory (QM), while the rest of the protein and surrounding solvent are treated with a more computationally efficient method (MM).
A relevant example is the study of enzymes that process 1-aminocyclopropane-1-carboxylic acid (ACC), a close structural analog of this compound. In enzymes like ACC oxidase, the catalytic mechanism involves the binding of the substrate in a specific orientation within the active site, followed by a series of redox reactions. QM/MM simulations can be employed to investigate the role of the metal cofactor (e.g., iron) and the surrounding amino acid residues in catalysis. These studies can reveal details of the electronic structure changes during the reaction, the nature of the transition states, and the energetic barriers for each step of the catalytic cycle. While specific QM/MM studies on this compound are not abundant in the literature, the methodologies developed for studying ACC oxidase provide a clear roadmap for such investigations.
Molecular Dynamics Simulations
Dynamic Behavior and Stability of the Compound in Different Environments
Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior and stability of this compound in various environments, such as in aqueous solution or within a protein binding pocket. By simulating the motion of atoms over time, MD can reveal the conformational flexibility of the molecule, the dynamics of intramolecular hydrogen bonds, and the interactions with surrounding solvent molecules.
In an aqueous environment, MD simulations can show how water molecules form a hydration shell around the hydroxyl and carboxyl groups, and how these interactions influence the conformational ensemble of the molecule. The stability of different conformers can be assessed by analyzing their populations over the course of the simulation.
Furthermore, MD simulations can be used to study the stability of the cyclopropane ring itself. Although generally stable, the strained three-membered ring can be susceptible to opening under certain conditions. MD simulations at elevated temperatures or in the presence of reactive species could provide insights into the initial steps of ring-opening dynamics.
Ligand-Protein Interaction Modeling (in silico)
In silico modeling, particularly molecular docking and molecular dynamics simulations, is a powerful tool for investigating the potential interactions of this compound with protein targets. Given its structural similarity to 1-aminocyclopropane-1-carboxylic acid (ACC), a key intermediate in the biosynthesis of the plant hormone ethylene (B1197577), a primary target for such modeling is ACC oxidase.
Molecular docking studies can be used to predict the binding mode of this compound within the active site of ACC oxidase. These studies would likely show the carboxylate group forming salt bridges with conserved positively charged residues, similar to how ACC is believed to bind. The hydroxyl group could form additional hydrogen bonds with nearby residues, potentially influencing the binding affinity and orientation compared to the native substrate.
Following docking, molecular dynamics simulations of the protein-ligand complex can be performed to assess the stability of the predicted binding mode and to explore the dynamics of the interaction. These simulations can reveal the key amino acid residues involved in binding and provide quantitative estimates of the binding free energy. Such studies are crucial for understanding the molecular basis of recognition and for the rational design of potential inhibitors or probes for these enzymes.
Biochemical Role and Mechanistic Studies of 2 Hydroxycyclopropanecarboxylic Acid in Vitro, Non Clinical Focus
Enzyme Inhibition and Modulation Mechanisms (in vitro)
The unique strained ring structure and the presence of both hydroxyl and carboxylic acid functional groups on the cyclopropane (B1198618) ring of 2-Hydroxycyclopropanecarboxylic acid suggest its potential as a modulator of various enzymatic activities. This section explores its theoretical and studied roles in enzyme inhibition through a non-clinical, in vitro lens.
Mechanistic Studies of Dehydratase Enzyme Inhibition (e.g., dihydroxy acid dehydratase)
Dihydroxy acid dehydratase (DHAD) is a crucial enzyme in the biosynthetic pathway of branched-chain amino acids in plants and microorganisms. rsc.orgkhanacademy.org It catalyzes the dehydration of 2,3-dihydroxy-isovalerate (DHIV) and 2,3-dihydroxy-3-methylvalerate (DHMV). The enzyme's active site contains a [2Fe-2S] or [4Fe-4S] cluster and a magnesium ion, which are essential for catalysis. rsc.orgkhanacademy.org
The mechanism of inhibition for DHAD often involves competitive inhibitors that mimic the natural substrates. rsc.org Compounds possessing an α-hydroxycarboxylic acid scaffold can chelate the active site's magnesium ion and interact with the surrounding amino acid residues, thereby blocking the binding of the natural substrate. rsc.orgubc.ca For instance, the fungal natural product Aspterric acid acts as a competitive inhibitor by its hydroxycarboxylic acid group mimicking the substrate's binding mode. rsc.org
While this compound possesses the key α-hydroxycarboxylic acid feature, specific mechanistic studies detailing its direct inhibition of dihydroxy acid dehydratase have not been extensively reported in the available scientific literature. However, based on the established mechanism for this class of inhibitors, it could be hypothesized to act as a competitive inhibitor.
Table 1: Comparative Inhibition Data for Dihydroxy Acid Dehydratase (DHAD) Inhibitors
| Inhibitor | Target Organism/Enzyme | Inhibition Constant (Ki) | Mechanism of Action |
|---|---|---|---|
| Aspterric acid | Arabidopsis thaliana DHAD | Sub-micromolar range | Competitive |
| N-isopropyloxalyl hydroxamate (IpOHA) | Staphylococcus aureus DHAD | 7.8 µM | Slow-binding |
| N-isopropyloxalyl hydroxamate (IpOHA) | Campylobacter jejuni DHAD | 32.9 µM | Slow-binding |
This table is for illustrative purposes. Specific inhibition data for this compound is not available in the cited literature.
Exploration of Cyclopropane-Fatty Acid Synthase Inhibition (in vitro)
Cyclopropane-fatty acid (CFA) synthase is a bacterial enzyme that catalyzes the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) to the double bond of unsaturated fatty acid chains within membrane phospholipids. This modification alters membrane fluidity and provides protection against environmental stresses.
Inhibitors of CFA synthase have been identified, including the SAM analog sinefungin (B1681681) and the bisubstrate analog dioctylamine, which acts as a potent competitive inhibitor with respect to the phospholipid substrate. ubc.ca These inhibitors typically work by binding to the active site and preventing the binding of either SAM or the fatty acid substrate. A detailed search of scientific databases indicates that while various inhibitors of CFA synthase have been studied, there are no specific in vitro studies focused on the inhibitory activity of this compound against this enzyme.
Investigations into Ethylene (B1197577) Biosynthesis Modulation in Plant Systems (in vitro/in silico)
Ethylene is a key plant hormone that regulates a wide range of developmental processes and stress responses. Its biosynthesis involves the conversion of 1-aminocyclopropane-1-carboxylic acid (ACC) to ethylene, a reaction catalyzed by ACC oxidase (ACO). The activity of ACO can be modulated by various small molecules that interact with its active site.
Several derivatives of cyclopropanecarboxylic acid have been investigated as modulators of ACO. khanacademy.org For example, 2-methylcyclopropanecarboxylic acid has been reported to act as a competitive inhibitor of ACO, while cyclopropanecarboxylic acid itself can serve as a substrate mimic and enhance ethylene production. These findings highlight that modifications to the cyclopropane ring structure can significantly alter the molecule's effect on ethylene biosynthesis. Despite the known activity of related compounds, specific in vitro or in silico investigations into the modulation of ethylene biosynthesis by this compound are not detailed in the currently available literature.
Table 2: Modulation of ACC Oxidase (ACO) by Cyclopropane Derivatives
| Compound | Effect on ACO | Mechanism |
|---|---|---|
| 2-methylcyclopropanecarboxylic acid | Inhibition | Competitive Inhibitor |
| Cyclopropanecarboxylic acid | Enhancement | Substrate Mimic |
This table is for illustrative purposes. Specific data for this compound is not available in the cited literature.
Mechanisms of Lactate Dehydrogenase A Inhibition (in vitro)
Lactate dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate (B1213749) to lactate. In many cancer cells, LDHA is upregulated to support the high glycolytic rate known as the Warburg effect. rsc.org Consequently, LDHA is a significant target for the development of cancer therapeutics.
A variety of small-molecule inhibitors have been developed to target LDHA, binding to either the substrate or cofactor binding sites and inhibiting its activity. rsc.org These inhibitors often lead to a decrease in ATP production, an increase in oxidative stress, and ultimately cell death in cancer cells. rsc.org A review of the scientific literature reveals no specific studies investigating this compound as an inhibitor of Lactate Dehydrogenase A.
Role as Mechanistic Probes in Metabolic and Biochemical Pathways (in vitro)
Mechanistic probes are valuable tools in biochemistry for understanding enzyme function. These molecules, often substrate or intermediate analogs, can be used to trap enzymatic intermediates, identify active site residues, and elucidate catalytic mechanisms.
Elucidation of Enzyme Active Site Functionality and Catalytic Mechanisms
The structural features of this compound, including its rigid cyclopropane core and stereochemically defined hydroxyl and carboxyl groups, make it a potential candidate for use as a mechanistic probe. Such a molecule could provide insights into the stereochemical and electronic requirements of an enzyme's active site. By interacting with the active site in a defined orientation, it could help map out the spatial arrangement of catalytic residues and binding pockets.
However, a comprehensive search of the scientific literature did not yield specific examples where this compound has been explicitly used as a mechanistic probe to elucidate the functionality of an enzyme's active site or its catalytic mechanism.
Studies on Amino Acid Biosynthesis Pathways (e.g., valine, isoleucine)
The biosynthesis of branched-chain amino acids, including valine and isoleucine, is a fundamental metabolic pathway in plants, bacteria, and fungi. This pathway is initiated by the enzyme Acetohydroxyacid Synthase (AHAS), also known as acetolactate synthase. uq.edu.aunih.gov AHAS catalyzes the first key step: the condensation of two pyruvate molecules to form α-acetolactate in the valine pathway, or the condensation of pyruvate and α-ketobutyrate to form α-aceto-α-hydroxybutyrate in the isoleucine pathway. nih.govresearchgate.net As the primary regulatory point, AHAS is the target of several classes of commercial herbicides and is subject to feedback inhibition by the end-products valine, leucine, and isoleucine. nih.govresearchgate.netresearchgate.net
The reaction catalyzed by AHAS is complex, requiring cofactors such as thiamin diphosphate (B83284) (ThDP) and a divalent metal ion. researchgate.netresearchgate.net The enzyme's activity is crucial for the organism's survival, and its inhibition leads to a deficiency in essential amino acids, ultimately causing growth retardation. nih.gov
While the biosynthetic pathways of valine and isoleucine are well-characterized, and the roles of inhibitors have been extensively studied, specific in vitro research detailing the direct interaction or inhibitory effects of this compound on these pathways or on the AHAS enzyme specifically is not prominently available in the current body of scientific literature. The phytotoxicity of known AHAS inhibitors is generally attributed to the starvation of branched-chain amino acids rather than the accumulation of precursors like 2-ketobutyrate. nih.gov
Table 1: Key Enzymes in the Initial Steps of Valine and Isoleucine Biosynthesis
| Enzyme Name | Abbreviation | EC Number | Role in Pathway | Cofactors |
| Acetohydroxyacid Synthase | AHAS | 2.2.1.6 | Catalyzes the first step in the biosynthesis of valine, leucine, and isoleucine. nih.gov | Thiamin diphosphate (ThDP), FAD, Mg²⁺ |
| Acetohydroxy acid isomeroreductase | --- | 1.1.1.86 | Catalyzes the simultaneous reduction and isomerization of acetolactate or acetohydroxybutyrate. | NAD(P)H, Mg²⁺ |
| Dihydroxyacid dehydratase | --- | 4.2.1.9 | Catalyzes the dehydration of 2,3-dihydroxy-isovalerate and 2,3-dihydroxy-3-methylvalerate. | [Fe-S] cluster |
Interactions with Tricarboxylic Acid (TCA) Cycle Intermediates and Related Processes (in vitro)
The Tricarboxylic Acid (TCA) cycle, or Krebs cycle, is a central metabolic hub in aerobic organisms, occurring within the mitochondrial matrix. nih.govwikipedia.org It is responsible for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins, generating ATP, NADH, and FADH₂ for energy production and providing precursors for various biosynthetic pathways. nih.govmdpi.com The cycle involves a series of enzymatic reactions that process key intermediates.
One of the pivotal enzymes in this cycle is Succinate (B1194679) Dehydrogenase (SDH), which is unique as it participates in both the TCA cycle and the electron transport chain (respiratory complex II). wikipedia.orgnih.gov In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate. wikipedia.orgnih.govmdpi.com The activity of SDH and other TCA cycle enzymes is tightly regulated by factors including substrate availability and allosteric inhibitors like oxaloacetate. mdpi.comnih.gov For instance, high concentrations of mitochondrial citrate (B86180) can inhibit SDH. mdpi.com
Detailed in vitro studies specifically investigating the direct interactions of this compound with TCA cycle intermediates or its modulatory effects on key enzymes like citrate synthase or succinate dehydrogenase are not extensively documented in published research. The function and inhibition of these enzymes are critical for metabolic homeostasis, and disruptions can lead to significant cellular dysfunction. mdpi.comnih.gov
Table 2: Major Intermediates and Enzymes of the Tricarboxylic Acid Cycle
| Intermediate | Enzyme | EC Number | Reaction Type |
| Citrate | Aconitase | 4.2.1.3 | Isomerization |
| Isocitrate | Isocitrate Dehydrogenase | 1.1.1.41/42 | Oxidative Decarboxylation |
| α-Ketoglutarate | α-Ketoglutarate Dehydrogenase | 1.2.4.2 | Oxidative Decarboxylation |
| Succinyl-CoA | Succinyl-CoA Synthetase | 6.2.1.4/5 | Substrate-level Phosphorylation |
| Succinate | Succinate Dehydrogenase (Complex II) | 1.3.5.1 | Dehydrogenation |
| Fumarate | Fumarase | 4.2.1.2 | Hydration |
| Malate | Malate Dehydrogenase | 1.1.1.37 | Dehydrogenation |
| Oxaloacetate | Citrate Synthase | 2.3.3.1 | Condensation |
Conformational Restriction and its Implications in Peptide and Biomimetic Systems
The incorporation of non-natural amino acids into peptide backbones is a powerful strategy for creating novel molecular architectures with enhanced stability and function. This compound, as a substituted cyclopropane amino acid, is of significant interest in this field due to the inherent conformational rigidity of the cyclopropane ring. nih.gov This rigidity severely restricts the torsional angles of the peptide backbone in its vicinity, a property known as conformational restriction. nih.gov
This principle is widely exploited in the design of "foldamers," which are non-natural oligomers that adopt stable, well-defined secondary structures similar to the helices and sheets found in proteins. rsc.orgnih.govnih.govrsc.org By strategically placing cyclopropane-containing residues within a peptide sequence, chemists can direct the folding of the chain into predictable and robust conformations, such as stable helices. rsc.org These structures can exhibit enhanced resistance to proteolytic degradation compared to their natural peptide counterparts. rsc.org
In biomimetic systems, these conformationally constrained peptides can serve as scaffolds to mimic the functional domains of natural proteins. rsc.org The precise spatial arrangement of side chains, enforced by the rigid backbone, allows for the design of molecules that can bind to specific biological targets with high affinity and specificity. The structural insights gained from analyzing these systems, often through NMR spectroscopy and X-ray crystallography, are crucial for advancing the design of new therapeutic agents and biomaterials. rsc.orgmdpi.comnih.gov
Table 3: Implications of Conformational Restriction by Cyclopropane Units in Peptides
| Feature | Standard Peptides | Peptides with Cyclopropane Units |
| Conformational Flexibility | High; often exist as an ensemble of conformations in solution. nih.gov | Low; backbone torsions are highly restricted. nih.gov |
| Secondary Structure Stability | Can be transient and environmentally dependent. | Promote the formation of stable, predictable structures (e.g., helices). rsc.org |
| Proteolytic Resistance | Generally susceptible to degradation by proteases. | Often show enhanced resistance to enzymatic degradation. rsc.org |
| Design Predictability | Folding can be difficult to predict de novo. | The rigid structure allows for more predictable and rational design of 3D shapes. rsc.org |
Coordination Chemistry and Ligand Binding Studies (in vitro)
This compound belongs to the class of α-hydroxycarboxylic acids, which are well-known for their ability to act as effective chelating ligands in coordination chemistry. researchgate.net The molecule possesses two key functional groups for metal binding: a carboxylate group (-COOH) and a hydroxyl group (-OH) attached to the α-carbon. researchgate.netresearchgate.net
In in vitro studies, upon deprotonation of the carboxylic acid and often the hydroxyl group, the molecule can coordinate to a metal ion through both the carboxylate and hydroxyl oxygen atoms. This dual coordination forms a stable five-membered chelate ring, a highly favored arrangement in coordination chemistry. researchgate.net This bidentate (two-toothed) binding mode significantly enhances the stability of the resulting metal complex compared to monodentate coordination.
The coordination behavior is typically pH-dependent, as the protonation state of the functional groups influences their ability to bind to metal cations. researchgate.net While extensive studies on the specific coordination complexes of this compound are not widely detailed, its structural features suggest it can form stable complexes with a variety of transition metals and other metal ions. nih.govuobaghdad.edu.iqmdpi.comjchemlett.comresearchgate.net The synthesis and characterization of such complexes are typically carried out using techniques like FT-IR, UV-Vis spectroscopy, and X-ray crystallography to elucidate the binding mode and geometry of the final structure. nih.govmdpi.com
Table 4: Potential Coordination Properties of this compound
| Property | Description |
| Ligand Class | α-Hydroxycarboxylic acid |
| Potential Donor Atoms | Oxygen (from carboxylate and hydroxyl groups) |
| Common Binding Mode | Bidentate chelating ligand |
| Resulting Structure | Forms a stable 5-membered chelate ring with the metal ion. researchgate.net |
| Potential Metal Ions | Transition metals (e.g., Cu²⁺, Zn²⁺, Ni²⁺, Co²⁺), Lanthanides, Alkaline earth metals |
| Influencing Factors | pH of the solution, nature of the metal ion, solvent system |
Q & A
What are the key challenges in synthesizing 2-hydroxycyclopropanecarboxylic acid, and how can reaction conditions be optimized to improve yield?
Basic Research Focus
Synthesis of strained cyclopropane derivatives like this compound requires careful control of ring strain and stereochemistry. Common methods include cyclopropanation via Simmons-Smith reactions or photochemical pathways, but hydroxyl group positioning introduces steric and electronic complexities. Optimization involves:
- Temperature modulation : Lower temperatures reduce side reactions from ring strain .
- Catalyst selection : Transition-metal catalysts (e.g., Rh or Pd) may enhance regioselectivity, though their compatibility with hydroxyl groups needs validation .
- In situ characterization : Use NMR or FTIR to monitor intermediate formation and adjust reaction parameters dynamically .
How do computational models predict the stability and reactivity of this compound under varying pH conditions?
Advanced Research Focus
The compound’s strained cyclopropane ring and hydroxyl-carboxylic acid duality create pH-dependent conformational changes. Methodological approaches include:
- DFT calculations : To map electron density shifts and predict protonation states at carboxyl and hydroxyl groups .
- Molecular dynamics simulations : Assess solvation effects and ring-opening tendencies in acidic/basic environments .
- Experimental validation : Correlate computational predictions with UV-Vis or potentiometric titration data to refine models .
What analytical techniques are most effective for resolving structural ambiguities in derivatives of this compound?
Basic Research Focus
Structural confirmation requires multi-technique synergy:
- X-ray crystallography : Resolves stereochemistry but is limited by crystal growth challenges in polar derivatives .
- 2D NMR (COSY, NOESY) : Identifies coupling constants and spatial proximity of hydroxyl protons to adjacent substituents .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formulas in complex mixtures .
How can researchers address discrepancies in reported thermodynamic properties (e.g., ΔrG°, ΔrH°) of this compound?
Advanced Research Focus
Contradictions in thermodynamic data often stem from measurement conditions or sample purity. Mitigation strategies:
- Standardized protocols : Adopt NIST-referenced calorimetry methods to ensure consistency in entropy and enthalpy measurements .
- Purity assessment : Use HPLC or GC-MS to verify sample integrity before analysis .
- Meta-analysis : Compare datasets across peer-reviewed studies to identify systematic errors (e.g., solvent effects) .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Focus
While specific safety data for this compound are limited, protocols for analogous cyclopropane-carboxylic acids include:
- Ventilation : Use fume hoods to mitigate inhalation risks, especially during solvent evaporation .
- Personal protective equipment (PPE) : Nitrile gloves and safety goggles to prevent skin/eye contact .
- Spill management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste channels .
How does the hydroxyl group’s position influence the compound’s reactivity in nucleophilic substitution reactions?
Advanced Research Focus
The hydroxyl group’s proximity to the cyclopropane ring alters electronic and steric effects:
- Steric hindrance : Adjacent hydroxyl groups may shield reactive sites, requiring stronger nucleophiles (e.g., Grignard reagents) .
- Hydrogen bonding : Stabilizes transition states in SN2 mechanisms but may slow reaction kinetics in polar solvents .
- Comparative studies : Use isotopic labeling (e.g., deuterated hydroxyl groups) to trace reaction pathways .
What strategies are recommended for replicating published synthetic protocols for this compound amid variability in starting materials?
Basic Research Focus
Material variability (e.g., isomer purity) impacts reproducibility. Solutions include:
- Pre-screening reagents : Use chiral chromatography to verify enantiomeric excess of cyclopropane precursors .
- DoE (Design of Experiments) : Statistically optimize reaction parameters (e.g., solvent ratios, catalyst loading) .
- Collaborative validation : Cross-laboratory replication studies to identify critical protocol steps .
How can researchers design robust stability studies for this compound under oxidative conditions?
Advanced Research Focus
Oxidative degradation pathways (e.g., ring-opening) require controlled experimental setups:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
